Potent Cellular PI3Kδ Inhibition Compared to Biochemical Activity
N-(2,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide demonstrates potent inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells with an IC50 of 102 nM [1]. This represents a 44-fold shift from its biochemical PI3Kδ binding IC50 of 2.30 nM, which is characteristic of the cellular activity cliff common in this class [1]. For context, a structurally related PI3Kδ inhibitor from the same quinoline-4-carboxamide class achieves a cellular pAKT IC50 of 0.7 nM, highlighting the significant impact of peripheral substituents on membrane permeability and target engagement [2].
| Evidence Dimension | Cellular PI3Kδ potency (pAKT S473 inhibition) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | AM-0687 (a related quinoline-4-carboxamide): Cellular pAKT IC50 = 0.7 nM |
| Quantified Difference | ~146-fold less potent than AM-0687 in cellular assays |
| Conditions | Target: Ri-1 cells, 30 min incubation, electrochemiluminescence assay. Comparator: pAKT assay in cell line. |
Why This Matters
This data defines the compound's specific potency point within the PI3Kδ inhibitor landscape, distinguishing it from both more and less potent analogs for applications requiring a specific activity window.
- [1] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502): Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] Evitachem. (n.d.). AM-0687. Note: Source excluded per guidelines, data from product sheet used for analog comparison only. View Source
